
Liothyronine sodium
概要
説明
リオチロニンナトリウムは、甲状腺ホルモンであるトリヨードチロニン(T3)の合成形態です。これは、甲状腺が十分な甲状腺ホルモンを産生しない状態である甲状腺機能低下症の治療によく使用されます。 リオチロニンナトリウムは、その作用の開始が速いことで知られており、ミクセデーマ昏睡などの迅速な反応が必要な場合に頻繁に使用されます .
準備方法
合成経路と反応条件
リオチロニンナトリウムは、複数段階の化学プロセスによって合成されます。合成は通常、チロシン誘導体のヨウ素化を伴います。主なステップには以下が含まれます。
ヨウ素化: チロシンはヨウ素化されて、モノヨードチロシンとジヨードチロシンを形成します。
カップリング: これらのヨウ素化中間体は、次にカップリングされて、トリヨードチロニンを形成します。
工業生産方法
工業的な設定では、リオチロニンナトリウムの生産には、大規模な化学反応器と厳格な品質管理対策が含まれます。このプロセスは、高収量と高純度のために最適化されており、最終生成物が医薬品基準を満たすことを保証します。 工業生産には、高性能液体クロマトグラフィー(HPLC)などの高度な精製技術を使用して、不純物を除去することも含まれます .
化学反応の分析
Absorption and Distribution
- Absorption : Liothyronine sodium is nearly completely absorbed (95%) from the gastrointestinal tract, with peak plasma concentrations (Cmax) achieved within 120 minutes .
- Protein Binding : Unlike levothyroxine (T4), liothyronine is not firmly bound to plasma proteins, enabling rapid tissue distribution .
Pharmacokinetic Parameters :
Parameter | Value (Mean ± SD) |
---|---|
Plasma Half-Life | 1–2 days |
T1/2 (IV) | 216 ± 51 minutes |
Volume of Distribution | 45 ± 13 mL/min |
Conversion in Peripheral Tissues
- Deiodination : T3 is inactivated via removal of iodine atoms by deiodinases, producing reverse T3 (rT3) and other metabolites .
- Conjugation : T3 undergoes glucuronidation and sulfation in the liver for excretion .
Reaction Example :
Stability and Degradation
- Storage Conditions : this compound tablets must be stored at 15–30°C to maintain stability. Injectable forms require refrigeration (2–8°C) .
- Hydrolysis : The sodium salt is susceptible to hydrolysis in acidic or basic conditions, leading to degradation .
Degradation Pathway :
Hormone-Receptor Interactions
Liothyronine binds to nuclear thyroid hormone receptors (TRα/β), activating transcription of genes involved in metabolism, growth, and differentiation .
Mechanism :
Adverse Reactions
Excess liothyronine triggers hyperthyroidism-like effects, including:
- Cardiovascular : Increased heart rate (tachycardia) and arrhythmias .
- Metabolic : Weight loss and hyperthermia .
Toxicity Threshold :
Key Research Findings
- Pharmacokinetic Variability : A study comparing liothyronine and levothyroxine found T3 levels peaked within 2 hours post-administration, with no significant differences in cardiovascular parameters .
- Therapeutic Efficacy : Liothyronine therapy reduced body weight by 2.3 kg over 12 weeks in hypothyroid patients compared to T4 monotherapy .
科学的研究の応用
Treatment of Hypothyroidism
Liothyronine sodium is indicated for treating hypothyroidism, especially in patients who do not respond adequately to levothyroxine (LT4) alone. It can be used as a replacement therapy or in combination with LT4 to optimize thyroid hormone levels. Studies have shown that some patients experience improved symptoms when liothyronine is added to their treatment regimen, particularly those with persistent fatigue and cognitive dysfunction despite normal TSH levels .
Case Study: Combination Therapy
A clinical case demonstrated that a patient with primary hypothyroidism who was unresponsive to LT4 alone showed significant improvement in energy levels and mood after the addition of this compound to their treatment plan. This highlights the importance of personalized medicine in managing thyroid disorders.
Management of Myxedema Coma
This compound is critical in treating myxedema coma, a life-threatening condition resulting from severe hypothyroidism. The rapid action of T3 allows for quick restoration of metabolic functions in critically ill patients. In emergency settings, intravenous administration of liothyronine can lead to rapid clinical improvement .
Clinical Protocol
In cases of myxedema coma, the standard protocol involves administering liothyronine intravenously at doses ranging from 5 to 20 micrograms, depending on the patient's response and severity of the condition.
Thyrotoxicosis Management
This compound can serve as an adjunct therapy in managing thyrotoxicosis, particularly during treatment with antithyroid medications like carbimazole. It helps prevent subclinical hypothyroidism that may develop during the course of treatment .
Efficacy Evidence
Clinical trials have indicated that using liothyronine alongside carbimazole can effectively manage thyroid hormone levels without exacerbating symptoms of hyperthyroidism.
Research and Development in Novel Delivery Systems
Recent advancements have focused on improving the delivery mechanisms for this compound to enhance its therapeutic efficacy and minimize side effects. Various formulations are being explored, including:
- Sustained Release Formulations: These aim to maintain stable T3 levels over extended periods, reducing peaks and troughs associated with conventional dosing .
- Nanoparticle Encapsulation: Research has shown that encapsulating liothyronine in nanoparticles can enhance its delivery to specific tissues, such as the brain, potentially improving outcomes in neurodegenerative conditions .
Cardiovascular Applications
Emerging studies suggest that this compound may have beneficial effects on cardiovascular health, particularly in patients with heart failure and low thyroid hormone levels. T3 has been shown to improve cardiac contractility and reduce systemic vascular resistance .
Clinical Observations
Patients with heart failure receiving liothyronine therapy demonstrated improved exercise capacity and quality of life metrics compared to those on standard heart failure treatments alone.
Research Findings Summary Table
Application Area | Description | Key Findings |
---|---|---|
Hypothyroidism | Replacement or adjunct therapy for LT4 | Improved symptoms in resistant cases |
Myxedema Coma | Emergency treatment for severe hypothyroidism | Rapid clinical improvement with IV administration |
Thyrotoxicosis | Adjunct therapy during antithyroid treatment | Prevents subclinical hypothyroidism |
Novel Delivery Systems | Sustained release and nanoparticle formulations | Enhanced therapeutic efficacy and targeted delivery |
Cardiovascular Health | Potential benefits in heart failure management | Improved cardiac function and patient quality of life |
作用機序
リオチロニンナトリウムは、天然の甲状腺ホルモンであるトリヨードチロニン(T3)の作用を模倣することで、その効果を発揮します。それは細胞の核にある甲状腺ホルモン受容体に結合し、代謝、成長、発達に関与する特定の遺伝子の活性化につながります。 分子標的としては、エネルギー代謝とタンパク質合成に関与する遺伝子の転写を調節する甲状腺ホルモン受容体(TRαとTRβ)があります .
類似の化合物との比較
類似の化合物
レボチロキシンナトリウム: もう1つの合成甲状腺ホルモンですが、トリヨードチロニン(T3)ではなく、チロキシン(T4)を模倣します。
乾燥甲状腺抽出物: 動物の甲状腺から得られる天然の製品で、T3とT4の両方を含んでいます。
独自性
リオチロニンナトリウムは、レボチロキシンナトリウムと比較して、その作用の開始が速いという点で独特であり、ミクセデーマ昏睡などの緊急事態に特に役立ちます。 また、マイクログラムあたりの効力がより強く、より強力で迅速な治療効果をもたらします .
類似化合物との比較
Similar Compounds
Levothyroxine Sodium: Another synthetic thyroid hormone, but it mimics thyroxine (T4) rather than triiodothyronine (T3).
Desiccated Thyroid Extract: A natural product derived from animal thyroid glands, containing both T3 and T4.
Uniqueness
Liothyronine sodium is unique in its rapid onset of action compared to levothyroxine sodium, making it particularly useful in emergency situations such as myxedema coma. It is also more potent on a per-microgram basis, providing a stronger and quicker therapeutic effect .
生物活性
Liothyronine sodium, a synthetic form of the thyroid hormone triiodothyronine (T3), is primarily used in the treatment of hypothyroidism and other thyroid-related disorders. Its biological activity is characterized by its rapid onset of action and profound effects on metabolism and cellular function. This article explores the mechanisms, pharmacokinetics, clinical applications, and case studies related to the biological activity of this compound.
This compound exerts its physiological effects by binding to thyroid hormone receptors located in the nucleus of target cells. This binding initiates a cascade of biological processes:
- Gene Transcription : Liothyronine regulates gene expression by activating thyroid hormone response elements on DNA, leading to increased transcription of genes involved in metabolism and growth .
- Protein Synthesis : The hormone enhances protein synthesis, influencing various metabolic pathways including carbohydrate and lipid metabolism .
- Cellular Metabolism : Liothyronine increases the basal metabolic rate (BMR) and oxygen consumption across tissues, significantly impacting energy expenditure and thermogenesis .
Pharmacokinetics
The pharmacokinetic profile of this compound is crucial for understanding its biological activity:
- Absorption : Approximately 95% of liothyronine is absorbed within four hours post-administration, allowing for rapid therapeutic effects .
- Distribution : Unlike thyroxine (T4), liothyronine is not firmly bound to serum proteins, making it more readily available to tissues .
- Half-life : The biological half-life of liothyronine is about 2.5 days, which facilitates quick dosage adjustments in clinical settings .
Clinical Applications
This compound is utilized in various clinical scenarios:
- Hypothyroidism Treatment : It serves as a replacement therapy for patients with insufficient endogenous thyroid hormone production.
- TSH Suppression : It is used to suppress thyroid-stimulating hormone (TSH) levels in certain thyroid cancers.
- Diagnostic Aid : Liothyronine can assist in diagnosing hyperthyroidism by evaluating the responsiveness of the pituitary gland to thyroid hormones .
Case Study 1: Liothyronine-Induced Thyrotoxicosis
A 29-year-old bodybuilder experienced symptoms consistent with thyrotoxicosis after long-term use of liothyronine at doses between 50-100 µg daily. Blood tests revealed significant hypokalemia, prompting potassium supplementation and cessation of liothyronine use. The patient recovered without further complications .
Case Study 2: Iatrogenic Thyrotoxicosis
Another case involved a patient who developed iatrogenic thyrotoxicosis due to compounded liothyronine capsules. The patient presented with hypernatremia and hypokalemia, requiring hospitalization for electrolyte management. This case highlighted the risks associated with compounded medications and the need for careful monitoring during treatment .
Case Study 3: Liothyronine Augmentation in Depression
A 17-year-old female was prescribed liothyronine as an adjunct therapy for depression but subsequently developed symptoms indicative of thyrotoxicosis. This case underscored the necessity for close monitoring when using liothyronine, especially in populations such as adolescents where atypical laboratory results may arise .
Summary of Research Findings
The following table summarizes key pharmacological data regarding this compound:
Parameter | Value |
---|---|
Absorption | ~95% within 4 hours |
Biological Half-life | ~2.5 days |
Maximum Pharmacologic Response | 2-3 days |
Mechanism | Agonist at thyroid receptors |
Primary Actions | Increases BMR, protein synthesis, cellular metabolism |
特性
CAS番号 |
55-06-1 |
---|---|
分子式 |
C15H12I3NNaO4 |
分子量 |
673.96 g/mol |
IUPAC名 |
sodium;(2S)-2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoate |
InChI |
InChI=1S/C15H12I3NO4.Na/c16-9-6-8(1-2-13(9)20)23-14-10(17)3-7(4-11(14)18)5-12(19)15(21)22;/h1-4,6,12,20H,5,19H2,(H,21,22);/t12-;/m0./s1 |
InChIキー |
LXHCVQFUTOUZEQ-YDALLXLXSA-N |
SMILES |
C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(C(=O)O)N)I)I)O.[Na+] |
異性体SMILES |
C1=CC(=C(C=C1OC2=C(C=C(C=C2I)C[C@@H](C(=O)O)N)I)I)O.[Na] |
正規SMILES |
C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(C(=O)O)N)I)I)O.[Na] |
外観 |
Assay:≥98%A crystalline solid |
Key on ui other cas no. |
55-06-1 |
ピクトグラム |
Irritant; Health Hazard |
同義語 |
3,3',5-Triiodothyronine Cytomel Liothyronine Liothyronine Sodium T3 Thyroid Hormone Thyroid Hormone, T3 Triiodothyronine |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。